![molecular formula C21H16BrN3O4S B2467482 2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide CAS No. 384358-58-1](/img/structure/B2467482.png)

2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

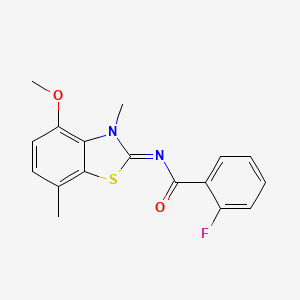

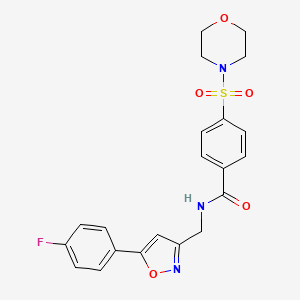

The compound “2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide” is a complex organic molecule. It contains a benzodioxole ring, which is a benzene ring fused to a dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .

Scientific Research Applications

Synthesis and Structure

The compound’s synthesis involves a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) , followed by the addition of 4-aminoacetophenone . Subsequently, a Claisen–Schmidt reaction occurs between this intermediate and piperonal , catalyzed by potassium hydroxide (KOH) in ethanol under ultrasonic irradiation. The structure of the target compound is confirmed through techniques such as FTIR (Fourier-transform infrared spectroscopy) , HRMS , and 1H and 13C-NMR .

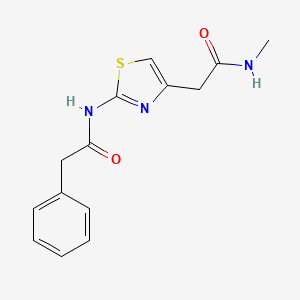

Chalcone and Quinoline Derivatives

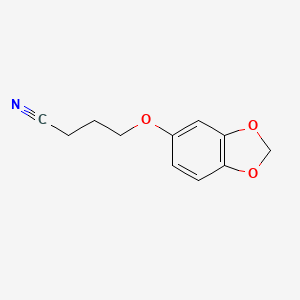

- Chalcones are polyphenolic compounds with diverse pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and antioxidant properties. They are synthesized via Claisen–Schmidt condensation reactions between aldehydes and ketones .

- Quinoline derivatives exhibit various biological activities, such as antimalarial, antitumor, antibacterial, and antioxidant effects. The specific activity depends on the substituents’ nature and position .

HDAC Inhibition

The intermediate compound 2 has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors .

Antimicrobial Activity

- Molecular modeling studies suggest potential antimicrobial activity for this compound .

- The presence of different substituents at specific positions influences its antifungal activity .

Anticancer Evaluation

- The compound’s effects are evaluated based on substituents at the 2-position and the N1-benzo[1,3]dioxole group .

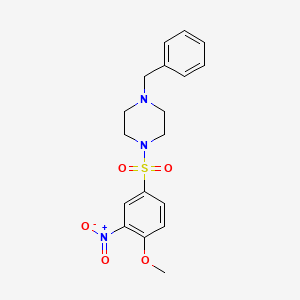

Future Bioactivity Studies

The fusion of chalcone and quinoline nuclei may offer structural diversity for further bioactivity investigations .

properties

IUPAC Name |

2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O4S/c22-13-2-4-14(5-3-13)24-20(27)10-30-21-16(9-23)15(8-19(26)25-21)12-1-6-17-18(7-12)29-11-28-17/h1-7,15H,8,10-11H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKFAGYILQKZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)

![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)

![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)

![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)

![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)

![5-Methyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2467415.png)